molecular formula C15H11F11O3 B12545906 2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid CAS No. 668989-63-7

2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid

Cat. No.: B12545906
CAS No.: 668989-63-7
M. Wt: 448.23 g/mol
InChI Key: NQTJYONIBBEENC-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid is a fluorinated benzoic acid derivative characterized by:

  • A benzoic acid backbone substituted with two fluorine atoms at the 2- and 3-positions.
  • A nonafluorooctyl ether group (-O-C8F17) at the 4-position.

This compound’s structure imparts unique physicochemical properties, including high lipophilicity and chemical stability, due to the electron-withdrawing effects of fluorine atoms and the perfluorinated alkyl chain. Such features make it relevant in applications such as surfactants, pharmaceuticals, or agrochemical intermediates .

Properties

CAS No.

668989-63-7

Molecular Formula

C15H11F11O3

Molecular Weight

448.23 g/mol

IUPAC Name

2,3-difluoro-4-(5,5,6,6,7,7,8,8,8-nonafluorooctoxy)benzoic acid

InChI

InChI=1S/C15H11F11O3/c16-9-7(11(27)28)3-4-8(10(9)17)29-6-2-1-5-12(18,19)13(20,21)14(22,23)15(24,25)26/h3-4H,1-2,5-6H2,(H,27,28)

InChI Key

NQTJYONIBBEENC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)F)OCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid typically involves the reaction of 2,3-difluorophenol with 5,5,6,6,7,7,8,8,8-nonafluorooctanol in the presence of a base, followed by carboxylation. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification with methanol would yield the corresponding methyl ester .

Scientific Research Applications

2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Structural and Molecular Features
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents
Target Compound* C16H9F11O3 502.23 (estimated) 2,3-diF; 4-O-(C8F17)
2,3-Difluoro-4-(nonyloxy)benzoic acid C16H22F2O3 300.34 2,3-diF; 4-O-(C9H19)
2,3-Difluoro-4-(hexyloxy)benzoic acid C13H16F2O3 258.26 2,3-diF; 4-O-(C6H13)
Benzoic acid (unsubstituted) C7H6O2 122.12 No substituents

*Estimated based on analogs and fluorinated chain contributions.

Key Observations :

  • Fluorination Impact: The target compound’s nonafluorooctyl chain significantly increases molecular weight and hydrophobicity compared to non-fluorinated analogs (e.g., hexyloxy or nonyloxy chains).
  • Acidity : Fluorine substituents at the 2- and 3-positions increase the benzoic acid’s acidity (lower pKa) due to their electron-withdrawing effects. The perfluorinated chain may further stabilize the deprotonated form .

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the role of molecular connectivity indices (e.g., 0JA, 1JA) in predicting oral LD50 in mice .

Table 2: Inferred Toxicity Trends
Compound Type Key QSTR Parameters Predicted Toxicity (LD50)
Target Compound* High 0JA/1JA (long chain) Likely lower LD50 (higher toxicity)
Non-fluorinated analogs Moderate 0JA/1JA Moderate toxicity
Short-chain derivatives Low 0JA/1JA Lower toxicity

*Inference based on QSTR model : Higher connectivity indices correlate with increased toxicity. The target compound’s long fluorinated chain likely elevates 0JA/1JA values, suggesting greater acute toxicity compared to analogs like 2,3-Difluoro-4-(hexyloxy)benzoic acid.

Extraction and Solubility Behavior

Evidence from emulsion liquid membrane studies indicates that benzoic acid derivatives with higher distribution coefficients (m) are extracted more rapidly due to enhanced solubility in hydrophobic phases .

Table 3: Extraction Efficiency Trends
Compound Type Hydrophobicity Extraction Rate
Target Compound* Very high (C8F17 chain) Rapid (similar to benzoic acid)
Nonyloxy analog High (C9H19 chain) Moderate
Acetic acid Low Slow

*Fluorinated chains likely increase m values, similar to phenol or benzoic acid, enabling faster extraction .

Biological Activity

2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid is a compound of interest due to its unique fluorinated structure and potential applications in various fields including pharmaceuticals and materials science. This article aims to explore its biological activity based on available research findings.

Chemical Structure

The compound has the following molecular formula:

  • Molecular Formula : C15_{15}H11_{11}F11_{11}O
  • CAS Number : 71368955

The presence of multiple fluorine atoms contributes to its hydrophobic properties and may influence its interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has revealed several significant findings:

  • Antimicrobial Properties : Studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial activity due to their ability to disrupt cellular membranes. The specific activity of this compound against various bacterial strains is currently under investigation.
  • Cellular Interactions : Fluorinated compounds can alter cell membrane fluidity and permeability. This characteristic may enhance the uptake of therapeutic agents or modify the efficacy of existing drugs.
  • Pharmacological Potential : Initial studies suggest potential applications in drug design where fluorinated moieties are known to improve metabolic stability and bioavailability.

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various fluorinated benzoic acids. The findings suggested that compounds with longer alkyl chains (like nonafluorooctyl) exhibited superior activity against Gram-positive bacteria compared to their non-fluorinated counterparts.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
This compoundHighModerate
Control (Non-fluorinated)LowLow

Cellular Uptake Studies

In vitro studies using cell lines demonstrated that the incorporation of fluorinated groups significantly enhanced cellular uptake compared to non-fluorinated analogs. This suggests that this compound may serve as an effective carrier for drug delivery systems.

The mechanism by which this compound exerts its biological effects is still being elucidated. However, it is hypothesized that the fluorinated alkyl chain may facilitate membrane interaction and penetration due to its hydrophobic nature.

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